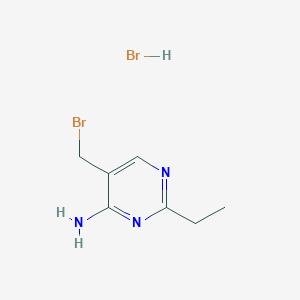

5-(Bromomethyl)-2-ethyl-4-pyrimidinamineHydrobromide

Descripción

Historical Context of Pyrimidine Derivatives in Chemistry

The historical development of pyrimidine chemistry traces back to the early 19th century, when foundational discoveries laid the groundwork for understanding this important class of heterocyclic compounds. The pyrimidine ring system was first encountered through its derivatives, particularly alloxan, which was isolated by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid. This marked the beginning of systematic investigation into what would become one of the most significant heterocyclic frameworks in both natural and synthetic chemistry.

The systematic study of pyrimidines began in earnest during the late 19th century, with Grimaux achieving the first laboratory synthesis of a pyrimidine derivative in 1879 through the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This breakthrough demonstrated the feasibility of constructing the pyrimidine ring system through synthetic methodologies, opening pathways for future chemical investigations. The nomenclature "pyrimidin" was formally proposed by Pinner in 1885, following his extensive work on pyrimidine derivatives synthesized through the condensation of ethyl acetoacetate with amidines.

The early 20th century witnessed significant advances in pyrimidine chemistry, culminating in the preparation of the parent compound by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These foundational methodologies established the chemical principles that continue to guide contemporary pyrimidine synthesis, including the approaches used in developing complex derivatives such as 5-(Bromomethyl)-2-ethyl-4-pyrimidinamineHydrobromide.

The recognition of pyrimidines as fundamental components of nucleic acids revolutionized the field, as cytosine, thymine, and uracil were identified as pyrimidine-based nucleobases essential for deoxyribonucleic acid and ribonucleic acid function. This discovery established pyrimidines as crucial biomolecules, spurring extensive research into synthetic pyrimidine derivatives for pharmaceutical applications. The historical progression from simple pyrimidine derivatives to complex functionalized compounds like this compound reflects the sophisticated evolution of heterocyclic chemistry over more than two centuries.

Classification and Significance of Brominated Heterocycles

Brominated heterocyclic compounds occupy a distinctive position within organic chemistry, representing a specialized class of molecules that combine the electronic properties of heterocyclic systems with the unique reactivity patterns associated with halogen substitution. These compounds are classified as halogenated heterocycles, a category that encompasses organic molecules containing at least one ring member that is not carbon, with one or more halogen atoms attached to the heterocyclic framework. The significance of brominated heterocycles extends far beyond their structural novelty, as they serve as essential vehicles in synthetic chemistry for the construction of more complex organic compounds through various transformation reactions.

The classification of brominated heterocycles is based on several key parameters, including the nature of the heterocyclic core, the position and number of bromine substitutions, and the presence of additional functional groups. In the case of this compound, the compound represents a multiply functionalized pyrimidine derivative where the bromine atom is incorporated as part of a bromomethyl substituent rather than directly attached to the aromatic ring. This structural arrangement places the compound within the broader category of brominated pyrimidine derivatives, which are recognized for their versatility in pharmaceutical synthesis.

The synthetic importance of brominated heterocycles stems from their ability to undergo diverse chemical transformations that enable the introduction of new functional groups and the construction of complex molecular architectures. Bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, facilitate cross-coupling reactions for carbon-carbon bond formation, and can participate in oxidative processes. The presence of the heterocyclic framework adds additional dimensions to reactivity, as the nitrogen atoms in pyrimidine rings can coordinate with metal catalysts, participate in hydrogen bonding interactions, and influence the electronic distribution throughout the molecule.

Recent advances in bromination chemistry have demonstrated the environmental and economic advantages of using brominated heterocycles as synthetic intermediates compared to molecular bromine. Electrochemical bromination methods and solid bromine carriers have emerged as preferred approaches for generating brominated intermediates, addressing safety concerns while maintaining synthetic efficiency. These developments have enhanced the practical utility of compounds like this compound in pharmaceutical manufacturing, where controlled bromination reactions are essential for producing high-quality therapeutic agents.

Discovery and Development Timeline

The discovery and development of this compound emerges from the convergence of several independent research trajectories in heterocyclic chemistry, bromination methodology, and pharmaceutical intermediate synthesis. While the specific compound was not among the earliest pyrimidine derivatives discovered in the 19th century, its development represents the culmination of decades of advances in selective functionalization techniques applied to pyrimidine scaffolds.

The synthetic pathway leading to this compound builds upon established methodologies for pyrimidine ring construction and subsequent functionalization. The preparation involves multiple synthetic transformations, beginning with the formation of the pyrimidine core bearing an ethyl substituent at position 2 and an amino group at position 4. The introduction of the bromomethyl group at position 5 requires careful control of reaction conditions to achieve selective bromination without affecting other functional groups present in the molecule.

Patent literature and synthetic methodology papers from the early 21st century document increasing interest in brominated pyrimidine derivatives as pharmaceutical intermediates. The development of this compound appears to be driven primarily by its utility as an intermediate in thiamine-related synthesis, particularly for the preparation of Ethyl Thiamine Bromide Hydrobromide. This application reflects the growing recognition of modified thiamine derivatives as potential therapeutic agents with enhanced pharmacological properties.

Contemporary analytical techniques have enabled detailed characterization of this compound, including its molecular weight of 296.99 daltons and molecular formula indicating the presence of seven carbon atoms, eleven hydrogen atoms, two bromine atoms, and three nitrogen atoms. The development timeline also reflects advances in salt formation strategies, as the hydrobromide salt provides improved stability and solubility characteristics compared to the free base form. These technical developments have facilitated the compound's integration into modern pharmaceutical synthesis workflows, where precise control over molecular properties is essential for successful drug development.

Position Within Contemporary Heterocyclic Chemistry

Within the current landscape of heterocyclic chemistry, this compound occupies a strategically important position as both a synthetic intermediate and a representative example of advanced heterocyclic functionalization. Contemporary heterocyclic chemistry has evolved to emphasize precision in functional group installation, stereochemical control, and the development of environmentally sustainable synthetic methodologies. This compound exemplifies these modern priorities through its carefully designed substitution pattern and its role in efficient synthetic sequences.

The compound's position within contemporary chemistry is further defined by its relationship to current trends in pharmaceutical research, particularly the ongoing interest in nucleoside analogs and modified nucleotides as therapeutic agents. Pyrimidine derivatives continue to serve as fundamental scaffolds for drug development, with particular emphasis on compounds that can modulate biological processes through selective interaction with nucleic acid pathways or enzyme systems. The specific substitution pattern present in this compound provides multiple sites for further chemical modification, making it a versatile platform for medicinal chemistry investigations.

Modern synthetic approaches to compounds of this type increasingly emphasize atom economy, reduced environmental impact, and improved process efficiency. The development of electrochemical bromination methods and advanced cross-coupling reactions has transformed the synthesis of brominated heterocycles, enabling more selective and environmentally friendly approaches to complex molecule construction. These methodological advances have enhanced the practical accessibility of compounds like this compound while reducing the associated waste streams and safety concerns.

The integration of this compound into contemporary research also reflects the growing importance of systematic structure-activity relationship studies in pharmaceutical development. The ability to prepare series of closely related compounds with defined structural variations enables researchers to optimize biological activity while minimizing undesired effects. In this context, this compound serves not only as a synthetic target in its own right but also as a key intermediate for accessing structurally diverse pyrimidine derivatives through established organic transformations.

Propiedades

IUPAC Name |

5-(bromomethyl)-2-ethylpyrimidin-4-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.BrH/c1-2-6-10-4-5(3-8)7(9)11-6;/h4H,2-3H2,1H3,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAZMLBKXXBJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formylation of 3-Methoxypropionitrile

The synthesis begins with the formylation of 3-methoxypropionitrile using ethyl formate in the presence of sodium methoxide. This step generates a sodium salt intermediate (A) through nucleophilic acyl substitution. Solvents such as tetrahydrofuran, toluene, or isopropanol are utilized, with temperatures ranging from 0°C to 90°C.

Reaction Conditions:

Methylation with Dimethyl Sulfate

Intermediate A reacts with dimethyl sulfate to yield intermediate B, introducing a methyl group. Dichloromethane, toluene, or dichloroethane serve as solvents, with temperatures matching the formylation step (0°C–90°C).

Cyclocondensation with Ethenylamidine Hydrochloride

Intermediate B undergoes cyclocondensation with ethenylamidine hydrochloride to form the pyrimidine core (Intermediate C). Ethanol, amide-type solvents (e.g., DMF), or sulfoxides (e.g., DMSO) are employed at 0°C–50°C.

Bromination with Hydrobromic Acid

Final bromination using hydrobromic acid in acetic acid or water at 0°C–135°C yields the target compound. Elevated temperatures (>100°C) accelerate reaction kinetics but risk decomposition.

Comparative Analysis of Reaction Conditions

Patent CN107382877A outlines 11 embodiments with variable solvents and temperatures (Table 1):

Table 1: Reaction Conditions Across Selected Embodiments

| Step | Embodiment 1 | Embodiment 5 | Embodiment 11 |

|---|---|---|---|

| Formylation | Tetrahydrofuran, 0°C | Isopropyl ether, 30°C | Isopropanol, 90°C |

| Methylation | Dichloromethane, 0°C | Toluene, 30°C | Dichloroethane, 90°C |

| Cyclocondensation | Ethanol, 0°C | Sulfoxide, 30°C | Methanol, 85°C |

| Bromination | Acetic acid, 0°C | Acetic acid, 40°C | Water, 135°C |

Key observations:

-

Ether solvents (tetrahydrofuran) favor low-temperature formylation, minimizing side reactions.

-

Polar aprotic solvents (DMF) enhance cyclocondensation efficiency at moderate temperatures.

-

Aqueous bromination at 135°C (Embodiment 11) suggests tolerance for hydrolytic conditions.

Industrial Scalability and Process Optimization

The CN107382877A method is optimized for large-scale production due to:

-

Ambient pressure operations: Eliminates need for specialized equipment.

-

Solvent flexibility: Enables cost-effective recycling (e.g., toluene, isopropanol).

-

Short reaction times: Each step completes within 1–4 hours, enhancing throughput.

Challenges:

Análisis De Reacciones Químicas

Types of Reactions

5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Agents

The compound is recognized as an important intermediate in the synthesis of various antiviral and anticancer agents. Its structure allows for modifications that enhance biological activity against specific targets in disease pathways. For instance, brominated pyrimidines have been shown to exhibit significant cytotoxic effects against cancer cell lines, making them valuable in drug development efforts aimed at treating malignancies .

Mechanism of Action

The mechanism of action involves the bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, disrupting biochemical pathways that are crucial for cell proliferation and survival . Such properties make it a candidate for further research into enzyme inhibitors and receptor modulators.

Organic Synthesis

Building Block for Complex Molecules

5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct more complex molecular architectures. This versatility is particularly useful in developing new pharmaceuticals and agrochemicals.

Synthesis Methods

Recent studies have outlined several synthetic routes to produce this compound efficiently. For example, one method involves the reaction of 3-methoxypropionitriles with ethyl formate under sodium methoxide conditions to yield intermediates that ultimately lead to the target compound . The simplicity of these methods facilitates industrial-scale production, making it accessible for research and development purposes.

Material Science

Functionalized Polymers and Advanced Materials

In material science, 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide is utilized to prepare functionalized polymers. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. This application is crucial for developing advanced materials with tailored characteristics for specific industrial applications .

Biological Studies

Enzyme Inhibition Studies

The compound has been employed in biological studies to investigate enzyme mechanisms. Its ability to interact with various biological targets makes it a valuable tool for understanding the role of specific enzymes in metabolic pathways. Research has shown that derivatives of this compound exhibit broad-spectrum antimicrobial activity, highlighting its potential beyond just anticancer applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine Hydrobromide with analogous pyrimidine and pyridine derivatives:

Research Findings and Gaps

- Biological Activity : Pyrimidine amines are often explored for antimicrobial or anticancer properties, but specific studies on this compound are absent in the provided evidence.

- Ecological Impact : Unlike bromacil, which has documented environmental persistence, the ecological effects of the target compound remain unstudied .

Actividad Biológica

5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.

- Chemical Name : 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide

- Molecular Formula : C₇H₈Br₂N₃

- Molecular Weight : 276.97 g/mol

- CAS Number : 1976029-78-3

The biological activity of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide primarily involves its interaction with various biological targets, including enzymes and receptors. The bromomethyl group may enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to modifications in cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptors linked to cell proliferation and differentiation.

- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, making it a candidate for further investigation in infectious disease models.

Biological Activity

Research has shown that 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide exhibits various biological activities:

- Antiproliferative Effects : Studies indicate that this compound may inhibit the growth of certain cancer cell lines, suggesting potential use in oncology.

- Antimicrobial Properties : Preliminary assays have demonstrated activity against specific bacterial strains, indicating its potential as an antimicrobial agent.

- Cytotoxicity : Evaluation of cytotoxic effects on normal and cancerous cells is ongoing, with initial results showing selective toxicity towards tumor cells.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide against human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM, with IC50 values indicating strong antiproliferative effects.

Case Study 2: Antimicrobial Efficacy

In a separate investigation reported in Antimicrobial Agents and Chemotherapy, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL and 64 µg/mL respectively, suggesting its potential as a lead compound for developing new antibiotics.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | IC50 = 10 µM (MCF-7) | Journal of Medicinal Chemistry |

| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Antimicrobial Agents and Chemotherapy |

| Cytotoxicity | Selective towards tumor cells | Ongoing Research |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine Hydrobromide?

- Synthesis : Bromination of the methyl group on the pyrimidine ring is a critical step. While specific protocols for this compound are not detailed in the provided evidence, analogous bromomethylpyrimidine derivatives are synthesized using brominating agents (e.g., HBr or PBr₃) under controlled conditions. Radical-initiated bromination with N-bromosuccinimide (NBS) may be applicable but requires optimization of precursor reactivity and solvent selection .

- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Purity (>95%) should be confirmed via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for the bromomethyl (δ ~4.3 ppm for CH₂Br), ethyl (δ ~1.2–1.4 ppm for CH₃), and pyrimidine aromatic protons (δ ~8.0–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and isotopic pattern for bromine.

- Purity Assessment :

- HPLC : Use a reverse-phase column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (<2%) .

- Melting Point : Compare observed values (e.g., 189–192°C for analogous compounds) with literature data .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

Advanced Research Questions

Q. How can researchers investigate the reactivity of the bromomethyl group in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reaction progress with nucleophiles (e.g., amines, thiols) using in situ NMR or LC-MS. Vary solvent polarity (DMF vs. THF) to assess solvolysis rates .

- Competitive Experiments : Compare reactivity with other halomethylpyrimidines (e.g., chloromethyl or iodomethyl analogs) under identical conditions to determine leaving group efficacy .

- Product Characterization : Isolate adducts via flash chromatography and confirm covalent bonding via X-ray crystallography (if crystalline) or 2D NMR (NOESY, HSQC) .

Q. How should discrepancies in reaction yields or byproduct formation be resolved?

- Troubleshooting Steps :

- Parameter Optimization : Adjust temperature, catalyst loading (e.g., phase-transfer agents), or reaction time.

- Byproduct Identification : Use LC-MS/MS to detect trace impurities (e.g., dealkylated or oxidized derivatives) .

- Reproducibility Checks : Validate results across multiple batches and instruments to rule out equipment variability .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values. Compare with control compounds lacking the bromomethyl group .

- Covalent Binding Studies : Employ mass spectrometry to detect adduct formation after incubating the compound with purified proteins (e.g., cytochrome P450 isoforms) .

Q. How does the ethyl-amine substitution pattern influence reactivity compared to halogenated pyrimidine analogs?

- Comparative Analysis :

- Electronic Effects : The ethyl group increases steric hindrance, slowing SN2 reactions, while the amine enhances ring electron density, favoring electrophilic aromatic substitution .

- Case Study : Compare reaction rates with 5-Bromo-2-chloropyrimidine (no ethyl/amine groups) in Suzuki couplings; use Hammett plots to quantify substituent effects .

Q. What advanced methods identify degradation products under stress conditions?

- Stress Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.